N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide

Descripción general

Descripción

Novel allosteric inhibitor selective for the inducible form of Hsp70, discriminating Hsp70i from other Hsp70 family members including Hsc70; High Quality Biochemicals for Research Uses

Actividad Biológica

N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

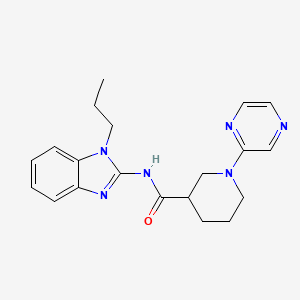

The compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1118861-60-1

The structure features a benzodiazole moiety, a pyrazine ring, and a piperidine core, which are known to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Protein Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases involved in cancer progression. This compound may exhibit similar inhibitory effects, impacting pathways related to cell proliferation and survival.

- DNA Interaction : The benzodiazole moiety is known for its ability to intercalate DNA, potentially disrupting replication and transcription processes in cancer cells.

- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing neurotransmitter signaling pathways that are critical in various biological processes including mood regulation and pain perception.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally similar to this compound:

- In vitro Studies : Research has demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties. For example, a study showed that compounds with a benzodiazole structure inhibited DNAJA1, a protein implicated in cancer metastasis.

- Animal Models : In vivo studies using animal models indicated that compounds with similar structures could reduce tumor growth and improve survival rates when administered in appropriate doses .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound, indicating potential efficacy when administered orally .

Aplicaciones Científicas De Investigación

Structural Representation

The compound features a piperidine ring substituted with a pyrazine and a benzodiazole moiety, which are critical for its biological activity.

Cancer Therapeutics

N-(1-propyl-1H-1,3-benzodiazol-2-yl)-1-(pyrazin-2-yl)piperidine-3-carboxamide has been identified as a promising candidate in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.

Case Studies

Recent studies have highlighted the compound's role as a selective inhibitor of DDR1 (Discoidin Domain Receptor 1), which is implicated in various cancers:

- Selectivity Profile : The compound demonstrated an IC value of 23.8 nM against DDR1, showing significantly reduced activity against other kinases such as DDR2 (IC = 1740 nM) and negligible effects on Bcr-Abl and c-Kit ( ).

Histone Deacetylase Inhibition

Another application involves the inhibition of histone deacetylases (HDACs), particularly HDAC11. Compounds structurally similar to this compound have been shown to modulate HDAC activity, which is crucial in regulating gene expression related to cancer and other diseases ( ).

Potential Benefits

Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression profiles that can suppress tumor growth and enhance the efficacy of existing therapies.

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through modulation of neuroinflammatory pathways ( ).

Table 1: Summary of Biological Activities

| Activity Type | Target | IC Value | Reference |

|---|---|---|---|

| Kinase Inhibition | DDR1 | 23.8 nM | |

| Kinase Inhibition | DDR2 | 1740 nM | |

| HDAC Inhibition | HDAC11 | Not specified |

Propiedades

IUPAC Name |

N-(1-propylbenzimidazol-2-yl)-1-pyrazin-2-ylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c1-2-11-26-17-8-4-3-7-16(17)23-20(26)24-19(27)15-6-5-12-25(14-15)18-13-21-9-10-22-18/h3-4,7-10,13,15H,2,5-6,11-12,14H2,1H3,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWVDRUMIVMLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3CCCN(C3)C4=NC=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.